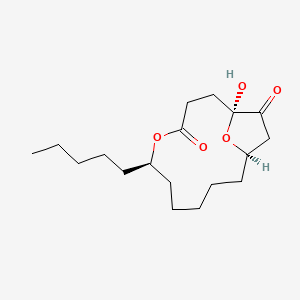
Gloeosporone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gloeosporone is a natural product found in Colletotrichum gloeosporioides with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Gloeosporone
This compound is a macrolide compound primarily derived from the fungus Colletotrichum gloeosporioides. It has garnered attention in various scientific fields due to its notable biological activities, particularly its role as a germination self-inhibitor and its potential applications in medicine and agriculture. This article explores the diverse applications of this compound, supported by comprehensive data and case studies.
Antifungal Properties
This compound exhibits significant antifungal activity, particularly against Colletotrichum gloeosporioides itself. Research indicates that both enantiomers of this compound inhibit the germination of fungal spores, making it a potential candidate for biological control in agriculture. This property could be harnessed to manage fungal diseases in crops, reducing reliance on synthetic fungicides .
Anticancer Activity
Recent studies have demonstrated that extracts containing this compound possess anticancer properties. In vitro experiments have shown that the ethyl acetate extract of C. gloeosporioides, which includes this compound, can induce apoptosis in human breast cancer cells (MDA-MB-231 and MCF-7). The mechanism involves the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, suggesting a pathway for developing natural anticancer therapies .
Biological Control Agent
This compound's ability to inhibit spore germination makes it a promising candidate for use as a biological control agent against various plant pathogens. Its application could lead to sustainable agricultural practices by minimizing chemical pesticide use, thereby promoting environmental health .
Pharmacological Research
The pharmacological potential of this compound extends beyond antifungal and anticancer properties. It has been studied for its antioxidant activities, which may contribute to its protective effects against oxidative stress-related diseases. The bioactive compounds in C. gloeosporioides extracts are being investigated for their roles in modulating cellular pathways associated with cancer and other diseases .
Table 1: Biological Activities of this compound
Table 2: Mechanisms of Action
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was isolated from C. gloeosporioides and tested against various fungal pathogens. The results indicated that this compound effectively inhibited spore germination, supporting its potential use as a natural fungicide in crop protection strategies.
Case Study 2: Cancer Cell Apoptosis
A recent investigation into the anticancer properties of this compound revealed significant cytotoxic effects on breast cancer cell lines. The study highlighted the compound's ability to alter gene expression related to apoptosis, providing insights into its potential therapeutic applications in oncology.
Eigenschaften
Molekularformel |
C18H30O5 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
(1S,6R,12R)-1-hydroxy-6-pentyl-5,15-dioxabicyclo[10.2.1]pentadecane-4,14-dione |
InChI |
InChI=1S/C18H30O5/c1-2-3-5-8-14-9-6-4-7-10-15-13-16(19)18(21,23-15)12-11-17(20)22-14/h14-15,21H,2-13H2,1H3/t14-,15-,18+/m1/s1 |
InChI-Schlüssel |
IBDVATCSJHTIKV-RKVPGOIHSA-N |
Isomerische SMILES |
CCCCC[C@@H]1CCCCC[C@@H]2CC(=O)[C@@](O2)(CCC(=O)O1)O |
Kanonische SMILES |
CCCCCC1CCCCCC2CC(=O)C(O2)(CCC(=O)O1)O |
Synonyme |
gloeosporone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















